2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione
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Overview
Description
2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione is a complex organic compound that features both indole and naphthoquinone moieties. Indole derivatives are known for their wide range of biological activities, while naphthoquinones are recognized for their redox properties. This compound, therefore, holds significant potential in various scientific fields due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The naphthoquinone moiety can be introduced through a subsequent Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The naphthoquinone moiety can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and quinones, which can have different biological and chemical properties .
Scientific Research Applications
2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole-3-carbaldehyde: Shares the indole moiety but lacks the naphthoquinone structure.
1,4-Naphthoquinone: Contains the naphthoquinone moiety but lacks the indole structure.
Uniqueness
2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione is unique due to its combination of indole and naphthoquinone moieties, which confer both redox properties and potential biological activities .
Biological Activity
2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione, a compound belonging to the naphthoquinone family, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene backbone with a 1,4-dione functional group and an indole moiety. Its structure can be represented as follows:
This unique structure is responsible for its varied interactions with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
Case Studies
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Antibacterial Activity : A study found that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were particularly low against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Bacteria MIC (µg/mL) Staphylococcus aureus 3.90 Escherichia coli 7.80 Mycobacterium tuberculosis <1.00 - Antifungal Activity : The compound also demonstrated antifungal activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 µg/mL .
Anticancer Properties
The anticancer properties of this compound have been explored in various studies, focusing on its ability to inhibit the growth of cancer cell lines.
Research Findings
In vitro studies have shown that this compound preferentially suppresses the growth of rapidly dividing cancer cells compared to normal fibroblasts .
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 5.00 |
HeLa (cervical cancer) | 4.50 |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in cancer therapeutics.
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Additionally, the interaction with cellular signaling pathways related to cell proliferation and apoptosis has been suggested.
Properties
CAS No. |
607393-85-1 |
---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H15NO2/c1-11-17(18-12(2)21-16-10-6-5-9-15(16)18)20(23)14-8-4-3-7-13(14)19(11)22/h3-10,21H,1-2H3 |
InChI Key |
SQZGYRLDIGOIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
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